molecular formula C15H12N4O5S3 B3005615 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865176-13-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B3005615
CAS RN: 865176-13-2
M. Wt: 424.46
InChI Key: LBJFXBDZZOCUFF-ICFOKQHNSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to exhibit various biological activities, including cytotoxic and antibacterial properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is a fused biheterocyclic system. This system is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Synthesis of Natural Products and Pharmaceuticals

This compound is a valuable building block in the synthesis of natural products and pharmaceuticals. Its high stability and low toxicity make it an ideal candidate for creating complex molecular structures that are often found in drugs and natural substances .

Development of Metal-free Photocatalytic Processes

The allyl group in the compound can be utilized in metal-free photocatalytic processes. This is particularly useful in the synthesis of allylsilanes, which are important intermediates in organic synthesis. The process eliminates the need for metal reagents or toxic transition-metal catalysts, making it environmentally friendly .

Crystal Structure Determination

The compound’s unique structure allows for the determination of crystal structures, which is essential in understanding the physical and chemical properties of new materials. This information can be used to design materials with specific characteristics for various applications .

Organic Synthesis Methodology

Researchers can use this compound to develop new organic synthesis methodologies. Its structure provides opportunities for regio- and stereo-selective reactions, which are crucial for constructing molecules with precise configurations .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . Compounds with structures similar to the one you mentioned could potentially be explored for their anticancer and antibacterial properties .

properties

IUPAC Name

5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S3/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h2-6,8H,1,7H2,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFXBDZZOCUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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